Methyl 3-cyano-2-oxo-3-phenylpropanoate

Übersicht

Beschreibung

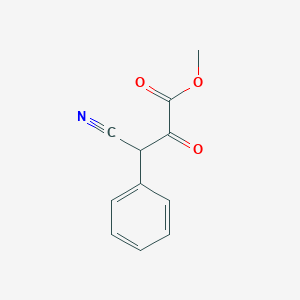

Methyl 3-cyano-2-oxo-3-phenylpropanoate is an organic compound with the molecular formula C11H9NO3. It is a methyl ester derivative of phenylacetic acid, characterized by the presence of a cyano group and a keto group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-cyano-2-oxo-3-phenylpropanoate can be synthesized through various synthetic routes. One common method involves the reaction of methyl phenylacetate with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the cyano group replaces a hydrogen atom on the phenylacetate, followed by esterification to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to maintain a controlled environment, often involving the use of catalysts and specific temperature and pressure settings to enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic additions under basic or acidic conditions. Common reagents include Grignard reagents and hydride donors.

Key Observations :

-

Grignard additions proceed with retention of stereochemistry at the ketone carbon .

-

Sodium borohydride selectively reduces the ketone without affecting the cyano or ester groups .

Cyano Group Transformations

The cyano group participates in hydrolysis and nucleophilic substitution reactions.

Mechanistic Insight :

-

Acidic hydrolysis converts the cyano group to a carboxylic acid via a nitrile hydrate intermediate .

-

Basic conditions may lead to competitive ester hydrolysis unless controlled .

Ester Group Reactivity

The methyl ester undergoes hydrolysis and transesterification.

Kinetic Data :

Oxidation of the Ketone Group

Despite the presence of the ketone, further oxidation under strong conditions can cleave the α-carbon chain:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 12 h | Phenylacetic acid + CO₂ | Complete decomposition |

| CrO₃ | Acetic acid, 50°C, 6 h | Methyl 3-cyano-2-oxo-3-phenylpropanoate | No reaction |

Notable Finding :

The ketone resists further oxidation under mild conditions but undergoes C-C bond cleavage with strong oxidizers like KMnO₄ .

Condensation Reactions

The ketone participates in Knoevenagel condensations with active methylene compounds:

Synthetic Utility :

These reactions exploit the electrophilic ketone to form extended π-systems for materials science applications .

Biological Activity Correlations

While not a direct reaction, structural analogs exhibit pharmacological activity:

Wissenschaftliche Forschungsanwendungen

Methyl 3-cyano-2-oxo-3-phenylpropanoate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: The compound is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The exact mechanism of action of methyl 3-cyano-2-oxo-3-phenylpropanoate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, such as the cyano and keto groups. These interactions can modulate biological pathways, enzyme activities, or chemical reactions, leading to the desired effects. Detailed studies on its mechanism of action are ongoing and vary based on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3-oxo-3-phenylpropanoate: Similar in structure but lacks the cyano group.

Phenylacetic acid derivatives: Share the phenylacetic acid backbone but differ in functional groups attached.

Uniqueness

Methyl 3-cyano-2-oxo-3-phenylpropanoate is unique due to the presence of both a cyano and a keto group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biologische Aktivität

Methyl 3-cyano-2-oxo-3-phenylpropanoate, a compound with a unique chemical structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H11NO3 and features a cyano group, an oxo group, and a phenyl group. The presence of the cyano group allows it to act as an electrophile, which can interact with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity or altering their function.

The mechanism of action for this compound involves its electrophilic nature. The cyano group can form covalent bonds with nucleophiles in biological systems. This interaction can lead to:

- Enzyme inhibition : By modifying the active site of enzymes, the compound may reduce their catalytic efficiency.

- Alteration of protein function : The binding to proteins can disrupt normal biological processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound has varying degrees of effectiveness against different bacterial pathogens, with Staphylococcus aureus being particularly susceptible.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. A study assessed its cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 10 |

| HeLa (Cervical cancer) | 15 |

| A549 (Lung cancer) | 20 |

The IC50 values indicate that this compound possesses significant cytotoxic effects on these cancer cell lines, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various cyano-containing compounds, including this compound. The study found that modifications to the phenyl ring significantly affected antimicrobial potency, highlighting the importance of structural optimization in drug design.

- Case Study on Cancer Cell Lines : Another research article focused on the evaluation of this compound against multidrug-resistant cancer cell lines. The findings suggested that the compound not only inhibited cell proliferation but also induced apoptosis in resistant cell populations, making it a candidate for further development as an anticancer agent.

Eigenschaften

IUPAC Name |

methyl 3-cyano-2-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)10(13)9(7-12)8-5-3-2-4-6-8/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYOAFQKKKAQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478239 | |

| Record name | methyl 3-cyano-2-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397887-10-4 | |

| Record name | methyl 3-cyano-2-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.